![molecular formula C13H16Cl2N2O3S B2537680 N-(2,4-ジクロロフェニル)-N-[2-オキソ-2-(ピロリジン-1-イル)エチル]メタンスルホンアミド CAS No. 714206-64-1](/img/structure/B2537680.png)
N-(2,4-ジクロロフェニル)-N-[2-オキソ-2-(ピロリジン-1-イル)エチル]メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the dichlorophenyl group and the pyrrolidinyl moiety suggests potential biological activity, making it a compound of interest in various fields of research.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 2,4-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the pyrrolidinyl group: The resulting intermediate can then be reacted with pyrrolidine and an appropriate coupling reagent to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
化学反応の分析
Types of Reactions
N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the sulfonamide moiety can interact with active sites in proteins. The exact pathways and targets would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
N-(2,4-dichlorophenyl)sulfonamide: Lacks the pyrrolidinyl group but shares the sulfonamide and dichlorophenyl moieties.
N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonamide: Similar structure but without the dichlorophenyl group.
Uniqueness
N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide is unique due to the combination of the dichlorophenyl and pyrrolidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17(9-13(18)16-6-2-3-7-16)12-5-4-10(14)8-11(12)15/h4-5,8H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTLUEUDEHRDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2537597.png)
![Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate](/img/structure/B2537600.png)
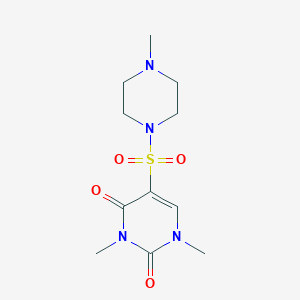


![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)
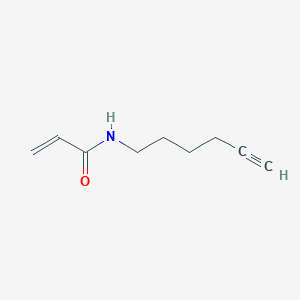
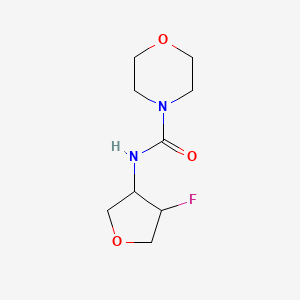
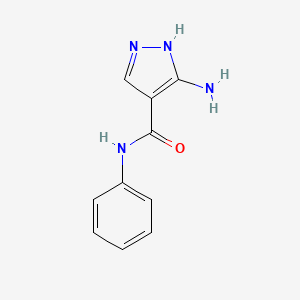
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
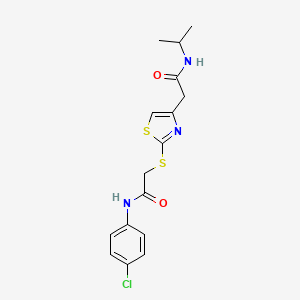
![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)
![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)
